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Compound of Interest

Compound Name: BDP TMR maleimide

Cat. No.: B13718787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BDP TMR maleimide's performance in super-

resolution microscopy, particularly focusing on its application in single-molecule localization

microscopy (SMLM) techniques such as dSTORM (direct Stochastic Optical Reconstruction

Microscopy). While BDP TMR is recognized as a bright and photostable fluorophore, a

comprehensive, quantitative dataset detailing its specific performance characteristics for

dSTORM is not readily available in peer-reviewed literature. This guide, therefore, presents the

known properties of BDP TMR and compares them with well-characterized alternative

fluorophores in the same spectral region, namely Alexa Fluor 555 and Cy3B.

Performance Comparison of Fluorophores for
dSTORM
The selection of a suitable fluorophore is critical for the success of any super-resolution

imaging experiment. Key performance indicators include high photon output per switching

event, a sufficient number of blinking cycles, a low on-off duty cycle, and high photostability.

Below is a table summarizing the available quantitative data for BDP TMR maleimide and its

alternatives.
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Feature
BDP TMR
Maleimide

Alexa Fluor 555 Cy3B

Excitation Max (nm) ~545 ~555 ~559

Emission Max (nm) ~570 ~565 ~570

Quantum Yield High (~0.95) ~0.1 ~0.67

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
~80,000 ~150,000 ~130,000

Photon Count per

Switching Event

(dSTORM)

Data not available ~2,500
~1,365 (MEA) /

~2,057 (BME)[1]

Blinking Cycles

(dSTORM)
Data not available

Data varies with

conditions

Data varies with

conditions

On-Off Duty Cycle

(dSTORM)
Data not available Low Low

Photostability
Generally high for

BODIPY dyes
Good Good

Chemical Class
Borondipyrromethene

(BODIPY)

Sulfonated

Rhodamine
Carbocyanine

Note: The dSTORM performance of fluorophores is highly dependent on the imaging buffer and

illumination conditions. The values presented for Alexa Fluor 555 and Cy3B are based on

published data and may vary. For BDP TMR maleimide, specific quantitative data for dSTORM

applications is currently lacking in the scientific literature. While its high quantum yield is a

promising characteristic, its photoswitching behavior under dSTORM conditions requires

experimental validation.

Experimental Protocols
Protein Labeling with BDP TMR Maleimide
This protocol outlines the general steps for labeling a protein with cysteine residues using BDP
TMR maleimide.
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Materials:

Protein of interest with accessible cysteine residues

BDP TMR maleimide

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.2-7.5

Reducing agent (e.g., TCEP, DTT)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. If the

protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-

fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

Dye Preparation: Prepare a 10 mM stock solution of BDP TMR maleimide in anhydrous

DMF or DMSO.

Labeling Reaction: Add a 10-20 fold molar excess of the BDP TMR maleimide stock solution

to the protein solution. The optimal ratio should be determined empirically.

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at

4°C, protected from light.

Purification: Remove the unreacted dye by passing the labeling mixture through a size-

exclusion chromatography column. The first colored band to elute will be the labeled protein.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b13718787?utm_src=pdf-body
https://www.benchchem.com/product/b13718787?utm_src=pdf-body
https://www.benchchem.com/product/b13718787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13718787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Labeling

Purification

Protein Solution
(PBS, pH 7.2-7.5)

Reduce Disulfide Bonds
(optional, with TCEP)

 If needed

Mix Protein and Dye

BDP TMR Maleimide
Stock Solution (DMSO/DMF)

Incubate
(2h @ RT or O/N @ 4°C)

Size-Exclusion
Chromatography

Labeled Protein

Click to download full resolution via product page

Caption: Workflow for labeling proteins with BDP TMR maleimide.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b13718787?utm_src=pdf-body-img
https://www.benchchem.com/product/b13718787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13718787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dSTORM Imaging Protocol
This protocol provides a general framework for performing dSTORM imaging of labeled

proteins.

Materials:

Labeled sample on a microscope coverslip

dSTORM imaging buffer (e.g., GLOX buffer with a thiol like β-mercaptoethanol or MEA)

Super-resolution microscope equipped with appropriate lasers (e.g., 561 nm for excitation)

and a sensitive camera.

Procedure:

Sample Mounting: Mount the coverslip with the labeled sample onto the microscope stage.

Buffer Addition: Add the freshly prepared dSTORM imaging buffer to the sample.

Microscope Setup:

Select the appropriate laser line for excitation (e.g., 561 nm for BDP TMR).

Adjust the laser power to induce photoswitching of the fluorophores. This typically requires

high laser power to drive the fluorophores into a dark state, with sporadic reactivation.

Set the camera to acquire a time-lapse series of images (typically thousands of frames).

Image Acquisition: Acquire a long series of images, capturing the stochastic blinking of

individual fluorophores.

Data Analysis: Process the acquired image series using a localization software (e.g.,

ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event.

Reconstruct the final super-resolved image from the localization data.
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Caption: General workflow for dSTORM super-resolution microscopy.
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Discussion and Alternatives
BDP TMR belongs to the BODIPY class of dyes, which are known for their sharp absorption

and emission peaks, high fluorescence quantum yields, and good photostability. These

characteristics are generally advantageous for fluorescence microscopy. However, for SMLM

techniques like dSTORM, the critical parameter is the ability of the fluorophore to photoswitch

efficiently between a fluorescent 'on' state and a long-lived 'dark' state.

While some conventional BODIPY conjugates have been successfully used for live-cell SMLM,

their photoswitching mechanism can differ from that of cyanine or rhodamine dyes typically

used in dSTORM.[2][3] The performance of BDP TMR in a standard dSTORM buffer containing

thiols needs to be experimentally determined.

Promising Alternatives:

Alexa Fluor 555: This rhodamine-based dye is a well-characterized and reliable option for

dSTORM in the orange-red spectral range. It exhibits good photoswitching properties and a

high photon output.

Cy3B: A carbocyanine dye that is also a popular choice for dSTORM. It is known for its high

photostability and brightness.

The choice between these alternatives will depend on the specific experimental requirements,

including the desired brightness, photostability, and the specific imaging buffer being used.

Conclusion
BDP TMR maleimide is a promising fluorescent probe for microscopy applications due to its

high quantum yield and the versatile maleimide chemistry for protein labeling. However, for its

application in super-resolution microscopy, specifically dSTORM, there is a notable lack of

quantitative performance data in the existing scientific literature. Researchers considering BDP

TMR for dSTORM should be prepared to perform their own characterization of its

photoswitching properties. For established and well-characterized performance in the orange-

red spectral range for dSTORM, Alexa Fluor 555 and Cy3B represent robust and reliable

alternatives. Further research is needed to fully evaluate the potential of BDP TMR maleimide
in the expanding field of super-resolution imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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